1-(2-Chloroethyl)-4-phenylpiperazine molecular structure
1-(2-Chloroethyl)-4-phenylpiperazine molecular structure
An In-Depth Technical Guide to the Molecular Structure and Utility of 1-(2-Chloroethyl)-4-phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)-4-phenylpiperazine is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. Its molecular architecture, featuring a reactive chloroethyl group appended to a phenylpiperazine scaffold, provides a strategic anchor point for constructing more complex molecules. This guide offers an in-depth exploration of its molecular structure, the analytical methodologies required for its definitive characterization, a robust synthetic protocol, and its functional significance in the landscape of modern drug discovery. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for professionals engaged in medicinal chemistry and pharmaceutical development.
Core Molecular Identity and Physicochemical Properties
1-(2-Chloroethyl)-4-phenylpiperazine is a disubstituted piperazine derivative. The core structure consists of a saturated six-membered piperazine ring, with a phenyl group attached to one nitrogen atom (N4) and a 2-chloroethyl group attached to the other (N1). This arrangement makes the molecule a valuable bifunctional reagent. The phenylpiperazine moiety is a well-established pharmacophore found in numerous central nervous system (CNS) active drugs, while the chloroethyl group serves as a potent electrophile for alkylation reactions.
The compound is typically handled in its hydrochloride salt form to improve stability and solubility. The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(2-chloroethyl)-4-phenylpiperazine;dihydrochloride | [1] |
| Molecular Formula | C₁₂H₁₉Cl₃N₂ (dihydrochloride salt) | [1] |
| Molecular Weight | 297.6 g/mol (dihydrochloride salt) | [1] |
| Canonical SMILES | C1CN(CCN1CCCl)C2=CC=CC=C2.Cl.Cl | [1] |
| InChIKey | LEXVZEVKVGZKCW-UHFFFAOYSA-N | [1] |
| Appearance | Typically an off-white to pale yellow solid | N/A |
Definitive Structural Elucidation: A Multi-Technique Approach
Confirming the molecular structure of 1-(2-Chloroethyl)-4-phenylpiperazine with absolute certainty is paramount before its use in sensitive synthetic applications. A synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides an unassailable confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.[2] For 1-(2-Chloroethyl)-4-phenylpiperazine, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing definitive assignment of all signals.
The primary objective is to confirm the presence and connectivity of the three key fragments: the phenyl group, the piperazine ring, and the chloroethyl chain. ¹H NMR will confirm the number of protons in each environment and their coupling patterns, while ¹³C NMR will identify all unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment, allowing us to distinguish, for instance, the piperazine methylene groups adjacent to the electron-withdrawing phenyl ring versus those adjacent to the alkyl chain.
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Sample Preparation: Accurately weigh approximately 10-15 mg of 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)).[3]
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Solvent Choice: DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt well and its residual peak does not obscure key regions of the spectrum.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.[3]
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[4]
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2D NMR (Optional but Recommended): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
| Technique | Expected Signals / Peaks | Interpretation |
| ¹H NMR | δ ~7.3 (t, 2H), ~7.0 (d, 2H), ~6.9 (t, 1H) | Aromatic protons of the phenyl group. |
| δ ~3.8 (t, 2H) | Methylene protons adjacent to chlorine (-CH₂-Cl). | |
| δ ~3.2-3.4 (m, 4H) | Piperazine methylene protons adjacent to the phenyl group. | |
| δ ~2.8-3.0 (m, 6H) | Remaining piperazine and ethyl methylene protons. | |
| ¹³C NMR | δ ~150 | Quaternary aromatic carbon attached to nitrogen. |
| δ ~129, ~120, ~116 | Aromatic CH carbons. | |
| δ ~53 | Piperazine CH₂ carbons adjacent to the ethyl chain. | |
| δ ~50 | Piperazine CH₂ carbons adjacent to the phenyl group. | |
| δ ~41 | Methylene carbon adjacent to chlorine (-CH₂-Cl). | |
| Mass Spec (ESI+) | m/z ~225.1 | [M+H]⁺ peak for the free base. |
| m/z ~163.1 | Fragment corresponding to the loss of the chloroethyl group. | |
| FTIR (cm⁻¹) | ~3050-3000 | Aromatic C-H stretch. |
| ~2950-2800 | Aliphatic C-H stretch of piperazine and ethyl groups.[5] | |
| ~1600, ~1500 | Aromatic C=C bending vibrations. | |
| ~1230 | Aromatic C-N stretch. | |
| ~750 | C-Cl stretch. |
graph "COSY_Correlations" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];// Phenyl Ring H_ortho [pos="0,1!", label="δ ~7.0"]; H_meta [pos="1,1!", label="δ ~7.3"]; H_para [pos="2,1!", label="δ ~6.9"]; // Piperazine Ring H_pip_NPh [pos="1,0!", label="δ ~3.2-3.4"]; H_pip_NEt [pos="2,0!", label="δ ~2.8-3.0"]; // Chloroethyl Chain H_Et_N [pos="3,0!", label="δ ~2.8-3.0"]; H_Et_Cl [pos="4,0!", label="δ ~3.8"]; // Couplings H_ortho -- H_meta; H_meta -- H_para; H_pip_NPh -- H_pip_NEt; H_pip_NEt -- H_Et_N; H_Et_N -- H_Et_Cl;
}
Caption: Expected ¹H-¹H COSY correlations for key fragments.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is used to confirm the molecular weight of the compound and provides structural information through analysis of its fragmentation pattern.[6] Electrospray Ionization (ESI) is well-suited for this molecule, as it is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺).
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
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Chromatography: While direct infusion is possible, coupling with liquid chromatography (LC) can ensure sample purity. Use a C18 column with a simple gradient elution (e.g., water/acetonitrile with 0.1% formic acid).[7]
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MS Detection: Acquire data in positive ion mode (ESI+). Perform a full scan to identify the molecular ion.
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Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion (m/z ~225.1) for collision-induced dissociation (CID) to generate characteristic fragment ions.
Caption: Primary fragmentation pathway in ESI-MS/MS.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method to verify the presence of key functional groups, providing a characteristic "fingerprint" for the molecule.[4]
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Sample Preparation: Prepare a KBr pellet by finely grinding ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and pressing it into a transparent disk.[3]
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Data Acquisition: Place the pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
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Analysis: Identify characteristic absorption bands corresponding to the aromatic ring, aliphatic chains, C-N bonds, and the C-Cl bond.
Synthesis and Chemical Reactivity
The synthesis of 1-(2-Chloroethyl)-4-phenylpiperazine is typically achieved via a nucleophilic substitution reaction. Its primary utility stems from the reactivity of the terminal chlorine, which makes it an excellent alkylating agent.
Synthetic Workflow: N-Alkylation of 1-Phenylpiperazine
The most direct and common synthesis involves the reaction of 1-phenylpiperazine with a two-carbon electrophile bearing a leaving group on each end, such as 1-bromo-2-chloroethane. The use of a base is critical to deprotonate the secondary amine of the piperazine, rendering it nucleophilic.
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Reagents: 1-Phenylpiperazine is the nucleophile. 1-bromo-2-chloroethane is chosen as the electrophile because the bromine atom is a better leaving group than chlorine, allowing for a more selective initial reaction at the bromo-position.
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Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction without competing in the alkylation.
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Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) is ideal as it solubilizes the reactants and facilitates the Sₙ2 reaction mechanism.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylpiperazine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
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Addition of Electrophile: While stirring, add 1-bromo-2-chloroethane (1.2 eq) dropwise to the mixture at room temperature.
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Reaction: Heat the mixture to reflux (~80-82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization to yield the pure product.
Sources
- 1. 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride | C12H19Cl3N2 | CID 11738055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpaipars.com [alpaipars.com]
- 3. scispace.com [scispace.com]
- 4. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
